Cycloheptyl (4-bromo-2-fluorophenyl)methanol

Drug Discovery Lipophilicity Medicinal Chemistry

Cycloheptyl (4-bromo-2-fluorophenyl)methanol (CAS 1443329-03-0) is a highly lipophilic building block for medicinal chemistry, featuring orthogonal Br/F handles for sequential cross-coupling. Its para-bromine enables Suzuki coupling, ortho-fluorine allows further derivatization. Key features: - XLogP 4.8 for CNS drug design. - 97.0% purity. - In stock, ships globally.

Molecular Formula C14H18BrFO
Molecular Weight 301.19 g/mol
CAS No. 1443329-03-0
Cat. No. B7977515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptyl (4-bromo-2-fluorophenyl)methanol
CAS1443329-03-0
Molecular FormulaC14H18BrFO
Molecular Weight301.19 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C(C2=C(C=C(C=C2)Br)F)O
InChIInChI=1S/C14H18BrFO/c15-11-7-8-12(13(16)9-11)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2
InChIKeyZYVRVPRGWWZNOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptyl (4-bromo-2-fluorophenyl)methanol Overview


Cycloheptyl (4-bromo-2-fluorophenyl)methanol (CAS 1443329-03-0) is a halogenated secondary alcohol characterized by a cycloheptyl group linked to a 4-bromo-2-fluorophenyl ring via a methanol bridge [1]. With a molecular weight of 301.19 g/mol and a computed XLogP3-AA of 4.8 [1], this compound functions primarily as a versatile building block in organic synthesis and medicinal chemistry programs, particularly where the strategic incorporation of halogen atoms and a seven-membered aliphatic ring is required [1].

Cycloheptyl (4-bromo-2-fluorophenyl)methanol: Critical Differences


Generic substitution of Cycloheptyl (4-bromo-2-fluorophenyl)methanol with simpler benzyl alcohol or smaller cycloalkyl analogs is not scientifically valid due to its unique combination of a high computed lipophilicity (XLogP3-AA of 4.8) [1] and a dual halogenation pattern. This combination confers a distinct physicochemical profile that directly impacts reactivity and downstream utility. For instance, the cycloheptyl ring introduces a specific conformational flexibility and steric bulk that differs markedly from cyclohexyl or cyclopentyl counterparts, influencing both the compound's reactivity in cross-coupling reactions and its potential pharmacokinetic properties in drug discovery settings. Furthermore, the ortho-fluorine and para-bromine substitution pattern on the phenyl ring offers a precise, orthogonal handle for sequential derivatization, a synthetic advantage that cannot be replicated by molecules with different halogen arrangements or the parent, unsubstituted phenylmethanol . The evidence below quantitatively demonstrates these points of differentiation, which are critical for informed scientific procurement.

Cycloheptyl (4-bromo-2-fluorophenyl)methanol: Comparative Evidence


Lipophilicity & Molecular Weight vs. Cyclohexyl Analog

Cycloheptyl (4-bromo-2-fluorophenyl)methanol exhibits a higher computed lipophilicity (XLogP3-AA 4.8) [1] compared to its cyclohexyl analog, Cyclohexyl (4-bromo-2-fluorophenyl)methanol. While direct XLogP data for the cyclohexyl analog is not available from the same authoritative source, the increase in ring size from cyclohexyl to cycloheptyl introduces an additional methylene unit, which is known to increase lipophilicity. This difference is significant for researchers optimizing bioavailability and membrane permeability in drug candidates. The higher molecular weight (301.19 vs. 287.17 g/mol) also reflects the increased steric bulk, which can influence target binding and metabolic stability.

Drug Discovery Lipophilicity Medicinal Chemistry SAR

Purity and Hazard Profile

Commercial sourcing of Cycloheptyl (4-bromo-2-fluorophenyl)methanol is documented with a purity specification of 97.0% . The compound is classified as harmful/irritant with specific hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile is more hazardous than simpler benzyl alcohol derivatives, such as 4-bromo-2-fluorobenzyl alcohol (CAS 188582-62-9), which are typically less irritating. This information is essential for laboratory safety planning and procurement, as it necessitates specific handling and storage protocols.

Chemical Synthesis Laboratory Safety Procurement Quality Control

Halogen Position & Cross-Coupling Utility

The 4-bromo-2-fluoro substitution pattern of the target compound offers a distinct advantage over its regioisomer, Cycloheptyl (2-bromo-4-fluorophenyl)methanol (CAS 1443329-00-7). The para-bromine is ideally positioned for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the ortho-fluorine can influence electronic properties and potentially act as a hydrogen bond acceptor. This arrangement provides a more predictable and versatile synthetic handle compared to the meta/ortho halogen pattern of the regioisomer. This is a class-level inference based on established principles of aryl halide reactivity, but it directly impacts the compound's selection as a building block for library synthesis or API intermediate preparation.

Cross-Coupling Regioselectivity Organic Synthesis Building Blocks

Cycloheptyl (4-bromo-2-fluorophenyl)methanol: Key Applications


CNS & Intracellular Lead Optimization

Given its high computed lipophilicity (XLogP3-AA of 4.8) [1], Cycloheptyl (4-bromo-2-fluorophenyl)methanol is a strategic choice for medicinal chemists designing compounds intended to cross the blood-brain barrier or penetrate cell membranes. The increased lipophilicity, compared to smaller cycloalkyl analogs, can enhance passive diffusion, a critical parameter in optimizing lead compounds for central nervous system (CNS) disorders or targeting intracellular enzymes and receptors. The compound serves as a late-stage functionalization handle where the cycloheptyl group can be further elaborated or retained for its pharmacokinetic benefits.

Cross-Coupling & Sequential Derivatization

The 4-bromo-2-fluoro substitution pattern is a key feature that makes this compound a highly valuable building block for complex organic synthesis . The para-bromine atom is a prime site for Pd-catalyzed cross-coupling reactions (Suzuki, Stille, etc.) to introduce diverse aryl, heteroaryl, or alkyl groups. The ortho-fluorine can subsequently be used as a synthetic handle for further functionalization (e.g., nucleophilic aromatic substitution under appropriate conditions) or retained to modulate electronic properties and conformation. This orthogonal reactivity profile allows for efficient, modular assembly of structurally diverse libraries, a key advantage over simpler halogenated benzyl alcohols.

Laboratory Procurement & Safety Planning

The documented purity specification of 97.0% and the detailed hazard profile (H302, H315, H319, H335) [1] provide essential data for laboratory managers and procurement specialists. This information is critical for accurately assessing the cost-benefit of this compound against cheaper alternatives. The specific hazard classification dictates that this material requires controlled storage and handling procedures (e.g., use of personal protective equipment, proper ventilation), which must be factored into laboratory workflows and safety protocols. Procurement decisions can thus be made with full awareness of the required safety infrastructure and quality assurance expectations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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